(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride
Description
(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride is a chemical compound that features a dibromophenyl group attached to an ethanamine backbone
Properties
CAS No. |
2757961-59-2 |
|---|---|
Molecular Formula |
C8H10Br2ClN |
Molecular Weight |
315.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to achieve the dibromination . The subsequent step involves the reaction of the dibrominated phenyl compound with an ethanamine derivative under acidic conditions to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo groups to less substituted phenyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenyl derivatives.
Scientific Research Applications
(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dibromo groups may enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved can include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dibromophenyl derivatives and ethanamine derivatives, such as:
- 1-(2,4-dibromophenyl)ethan-1-amine
- 1-(2,5-dichlorophenyl)ethan-1-amine
- 1-(2,5-dibromophenyl)propan-1-amine
Uniqueness
What sets (1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride apart is its specific substitution pattern and stereochemistry, which can result in unique chemical and biological properties. The presence of two bromine atoms in the 2,5-positions of the phenyl ring can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
